

Spectroscopic Profile of 2,3-Dinitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dinitrobenzoic acid*

Cat. No.: *B080315*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dinitrobenzoic acid** (CAS No. 15147-64-5).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents a combination of predicted data, analogous data from related isomers, and established methodologies to offer a robust analytical profile. The information herein is intended to support researchers in identification, characterization, and quality control processes involving **2,3-Dinitrobenzoic acid**.

Chemical Structure and Properties

- IUPAC Name: **2,3-Dinitrobenzoic acid**
- Molecular Formula: $C_7H_4N_2O_6$
- Molecular Weight: 212.12 g/mol
- CAS Number: 15147-64-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted 1H and ^{13}C NMR

spectral data for **2,3-Dinitrobenzoic acid**. These predictions are based on established chemical shift theory and data from similar nitroaromatic compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **2,3-Dinitrobenzoic Acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	8.2 - 8.4	Doublet of Doublets (dd)	~8.0, ~1.5
H-5	7.8 - 8.0	Triplet (t)	~8.0
H-6	8.4 - 8.6	Doublet of Doublets (dd)	~8.0, ~1.5
COOH	10.0 - 13.0	Singlet (broad)	-

Note: The chemical shift of the carboxylic acid proton can vary significantly with concentration and solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2,3-Dinitrobenzoic Acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C-1	130 - 135
C-2	148 - 152
C-3	145 - 149
C-4	125 - 129
C-5	132 - 136
C-6	128 - 132
C=O	165 - 170

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2,3-Dinitrobenzoic acid** are based on the characteristic frequencies of its functional groups, drawing comparisons from isomers like 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Table 3: Expected Infrared Absorption Bands for **2,3-Dinitrobenzoic Acid**

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)
Carboxylic Acid O-H	Stretching	3300 - 2500 (broad)
Aromatic C-H	Stretching	3100 - 3000
Carboxylic Acid C=O	Stretching	1710 - 1680
Nitro N=O	Asymmetric Stretching	1550 - 1520
Aromatic C=C	Stretching	1600 - 1450
Nitro N=O	Symmetric Stretching	1360 - 1330
C-N	Stretching	870 - 810

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2,3-Dinitrobenzoic acid**, the molecular ion peak $[M]^+$ would be expected at an m/z of approximately 212.

Table 4: Expected Mass Spectrometry Fragmentation for **2,3-Dinitrobenzoic Acid**

m/z	Proposed Fragment Ion
212	$[M]^+$ (Molecular Ion)
195	$[M - OH]^+$
182	$[M - NO]^+$
166	$[M - NO_2]^+$
120	$[M - NO_2 - NO_2]^+$
105	$[C_6H_5CO]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

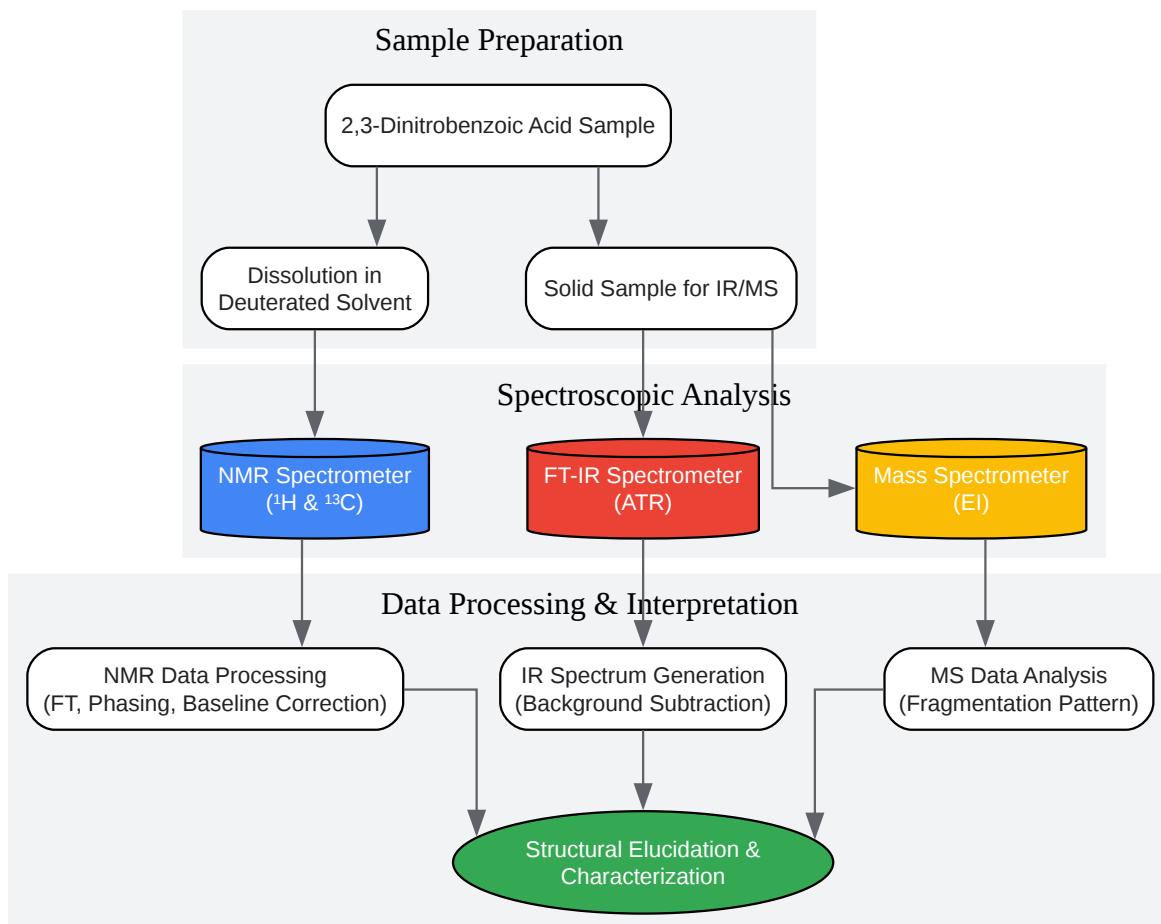
NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2,3-Dinitrobenzoic acid**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Data Acquisition:

- ^1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required compared to ^1H NMR.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift axis using the internal standard.
 - Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Place a small amount of the solid **2,3-Dinitrobenzoic acid** sample directly onto the ATR crystal.
- Instrumentation:
 - An FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
- Data Processing:


- The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation:
 - Dissolve a small amount of **2,3-Dinitrobenzoic acid** in a volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation:
 - A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition:
 - Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,3-Dinitrobenzoic acid**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]
- 3. 2,3-Dinitrobenzoic acid | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-DINITROBENZOIC ACID | 15147-64-5 [chemicalbook.com]
- 5. 2,3-dinitrobenzoic acid [stenutz.eu]
- 6. 2,3-DINITROBENZOIC ACID | CAS 15147-64-5 [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dinitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080315#spectroscopic-data-of-2-3-dinitrobenzoic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com